molecular formula C8H15N3 B114481 1-tert-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 141459-53-2

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B114481
CAS No.: 141459-53-2
M. Wt: 153.22 g/mol
InChI Key: CMPRMWFPGYBHTQ-UHFFFAOYSA-N
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Description

1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the JNK/c-Jun pathway, which is crucial for cell survival and apoptosis. By inhibiting this pathway, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can protect cells from oxidative stress-induced apoptosis and senescence . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of the target biomolecule’s activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine over time in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it can undergo degradation over extended periods . The long-term effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as protecting cells from oxidative stress and improving cellular function . At higher doses, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine in specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

2-tert-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPRMWFPGYBHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353195
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141459-53-2
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 19.4 g (0.22 mol) of tert-butylhydrazine. This solution was heated at reflux for 20 hours. The n-pentanol was subsequently distilled off under reduced pressure. A pale yellow solid was obtained, which was taken up in 100 cm3 of isopropyl ether at room temperature and filtered on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a pale yellow solid, the melting point of which was from 172 to 175° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-aminobut-2-enenitrile (60 g, 731 mmol) and tert-butylhydrazine (96 g, 731.1 mmol) in ethanol (35 ml), triethylamine (220 ml, 2195 mmol) was added. The mixture was refluxed for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The concentrate was extracted with water (100 ml) and ethylacetate (700 ml). The organic layer was washed with brine and dried over Na2SO4 and concentrated under reduced pressure to obtain the title product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine as revealed by the study?

A1: The research utilized various spectroscopic techniques alongside Density Functional Theory (DFT) calculations to characterize the structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. While the paper does not explicitly provide the molecular formula and weight, these can be deduced from the compound's name and structure. The study emphasizes the presence of specific functional groups and their influence on the molecule's vibrational frequencies, confirming the proposed structure. Furthermore, the research delves into the compound's nonlinear optical properties, suggesting its potential in optoelectronic applications [].

Q2: How does the study employ computational chemistry to understand the properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine?

A2: The research utilizes DFT calculations to complement experimental findings. This approach allows for the prediction and interpretation of molecular properties, such as vibrational frequencies and electronic structure. By comparing computational results with experimental data, the study validates the proposed structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and gains insights into its electronic and optical behavior [].

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